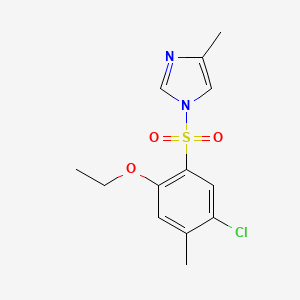![molecular formula C16H15FN4O B11462333 2-(2-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11462333.png)
2-(2-fluorobenzyl)-5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a phenylamino group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with formic acid to yield the desired triazole compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole
Uniqueness
Compared to similar compounds, 2-[(2-FLUOROPHENYL)METHYL]-5-[(PHENYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its fluorophenyl and phenylamino groups contribute to its potential as a versatile and valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H15FN4O |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
5-(anilinomethyl)-2-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C16H15FN4O/c17-14-9-5-4-6-12(14)11-21-16(22)19-15(20-21)10-18-13-7-2-1-3-8-13/h1-9,18H,10-11H2,(H,19,20,22) |
InChI Key |
LUSBGAUIRITHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-6-(2-hydroxyethyl)-1-methyl-3H,4H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11462250.png)
![2-Ethyl 4-propyl 5-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11462251.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-fluorobenzamide](/img/structure/B11462254.png)
![6-Methoxy-2-[3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11462255.png)
![2-Imino-1'-methyl-2',4-dioxo-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B11462265.png)
![ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate](/img/structure/B11462271.png)
![6-amino-2-ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11462272.png)

![3-(3-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11462286.png)
![ethyl 7-butyl-6-(4-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462292.png)
![5-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11462296.png)
![methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11462297.png)
![6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11462305.png)
![2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B11462316.png)
